3-(4-Bromobenzene-1-sulfonyl)-1-phenylpyrrolidine-2,5-dione

Catalog No.
S13385919
CAS No.
90455-57-5
M.F
C16H12BrNO4S
M. Wt
394.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Bromobenzene-1-sulfonyl)-1-phenylpyrrolidine-...

CAS Number

90455-57-5

Product Name

3-(4-Bromobenzene-1-sulfonyl)-1-phenylpyrrolidine-2,5-dione

IUPAC Name

3-(4-bromophenyl)sulfonyl-1-phenylpyrrolidine-2,5-dione

Molecular Formula

C16H12BrNO4S

Molecular Weight

394.2 g/mol

InChI

InChI=1S/C16H12BrNO4S/c17-11-6-8-13(9-7-11)23(21,22)14-10-15(19)18(16(14)20)12-4-2-1-3-5-12/h1-9,14H,10H2

InChI Key

FOQVDMBQFXGOAJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br

3-(4-Bromobenzene-1-sulfonyl)-1-phenylpyrrolidine-2,5-dione is a complex organic compound characterized by its unique structural features, including a pyrrolidine ring and a sulfonyl group attached to a bromobenzene moiety. The molecular formula is C17H17BrN2O3SC_{17}H_{17}BrN_{2}O_{3}S with a molecular weight of approximately 409.30 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as a pharmacological agent.

Typical for pyrrolidine derivatives, including:

  • Nucleophilic substitutions: The sulfonyl group can act as a leaving group in nucleophilic substitution reactions.
  • Electrophilic aromatic substitution: The bromine atom on the benzene ring can be substituted by various nucleophiles under appropriate conditions.
  • Reduction reactions: The carbonyl groups in the pyrrolidine ring can be reduced to alcohols or amines, depending on the reducing agent used.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize related compounds.

Research indicates that compounds similar to 3-(4-Bromobenzene-1-sulfonyl)-1-phenylpyrrolidine-2,5-dione exhibit various biological activities. For instance, substituted pyrrolidines have been studied as agonists for G-protein coupled receptors, which play critical roles in numerous physiological processes. Specific studies suggest that these types of compounds may possess anti-inflammatory properties and influence metabolic pathways relevant to diseases such as obesity and diabetes .

Synthesis of 3-(4-Bromobenzene-1-sulfonyl)-1-phenylpyrrolidine-2,5-dione typically involves multi-step organic synthesis techniques:

  • Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving suitable precursors like amino acids or other nitrogen-containing compounds.
  • Introduction of the sulfonyl group: This is often accomplished via sulfonation reactions using sulfonyl chlorides or other sulfonating agents.
  • Bromination: The bromine atom is introduced onto the benzene ring through electrophilic bromination methods.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

The compound has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting specific receptors or pathways.
  • Chemical Biology: As a tool compound to study biological processes involving G-protein coupled receptors.
  • Material Science: Due to its unique structure, it may find applications in developing new materials with specific electronic or optical properties.

Interaction studies are crucial for understanding how 3-(4-Bromobenzene-1-sulfonyl)-1-phenylpyrrolidine-2,5-dione interacts with biological targets. These studies typically involve:

  • Binding assays: To determine affinity and specificity towards receptors.
  • Cell-based assays: To evaluate the biological effects of the compound on cellular functions.
  • In vivo studies: To assess pharmacokinetics and therapeutic potential in animal models.

Such studies help elucidate the mechanism of action and guide further development of this compound as a therapeutic agent.

Several compounds share structural similarities with 3-(4-Bromobenzene-1-sulfonyl)-1-phenylpyrrolidine-2,5-dione. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
1-(4-Bromobenzenesulfonyl)-N-phenylpyrrolidine-2-carboxamideContains a carboxamide group instead of dionePotential anti-inflammatory activity
Substituted PyrrolidinesVaried substituents on the pyrrolidine ringAgonists for G-protein coupled receptors
N-Benzylpyrrolidine DerivativesBenzyl substituent on nitrogenAnalgesic properties

Uniqueness

3-(4-Bromobenzene-1-sulfonyl)-1-phenylpyrrolidine-2,5-dione is unique due to its specific combination of functional groups that may enhance its receptor binding capabilities compared to other similar compounds. Its sulfonyl group provides distinct reactivity and potential interactions that are not present in simpler derivatives.

This comprehensive overview highlights the significance of 3-(4-Bromobenzene-1-sulfonyl)-1-phenylpyrrolidine-2,5-dione in chemical research and potential therapeutic applications, emphasizing its unique structural characteristics and biological relevance.

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Exact Mass

392.96704 g/mol

Monoisotopic Mass

392.96704 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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